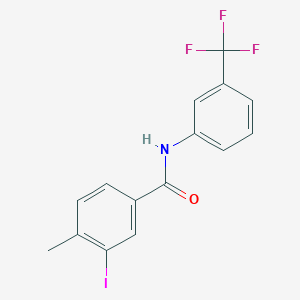

3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide

CAS No.: 884600-93-5

Cat. No.: VC8005757

Molecular Formula: C15H11F3INO

Molecular Weight: 405.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884600-93-5 |

|---|---|

| Molecular Formula | C15H11F3INO |

| Molecular Weight | 405.15 g/mol |

| IUPAC Name | 3-iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |

| Standard InChI | InChI=1S/C15H11F3INO/c1-9-5-6-10(7-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,20,21) |

| Standard InChI Key | SYKOOELUGIMKHN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)I |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)I |

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Nomenclature

The systematic IUPAC name of the compound is 3-iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, with the CAS registry number 884600-93-5 . Its molecular structure consists of a benzamide core substituted with an iodine atom at the 3-position, a methyl group at the 4-position, and an N-linked 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF) moiety contributes to the molecule’s lipophilicity and metabolic stability, while the iodine atom enhances its potential as a halogen bonding agent .

Crystallographic and Computational Data

X-ray crystallography studies of related benzamides, such as N-(2-iodo-4-methylphenyl)-4-trifluoromethyl-benzamide, demonstrate planar aromatic systems with dihedral angles between the benzamide and phenyl rings ranging from 30° to 45° . Density functional theory (DFT) calculations predict a LogP value of 5.25 for 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide, indicating high lipophilicity, and a polar surface area (PSA) of 32.59 Ų, suggesting moderate membrane permeability .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide typically involves a multi-step sequence:

-

Iodination of 4-Methylbenzamide: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces the iodine atom at the 3-position of 4-methylbenzamide .

-

Amide Coupling: The iodinated intermediate is reacted with 3-(trifluoromethyl)aniline via a coupling agent such as HATU or EDCI, often in the presence of a base like DIPEA .

A representative procedure adapted from patent WO2006044823A2 involves:

-

Reagents: 3-Iodo-4-methylbenzoic acid (1.2 eq), 3-(trifluoromethyl)aniline (1.0 eq), HATU (1.5 eq), DIPEA (3.0 eq)

-

Conditions: Dimethylformamide (DMF), 25°C, 12 hours

Optimization Challenges

Key challenges include minimizing dehalogenation during coupling and managing the steric hindrance caused by the trifluoromethyl group. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 65% .

Physicochemical Properties

Thermodynamic Parameters

Chromatographic Behavior

Gas chromatography (GC) data from NIST’s WebBook indicate a retention index (RI) of 2360 on a 5% phenyl methyl siloxane column, with elution achieved using a temperature gradient from 50°C to 290°C . High-performance liquid chromatography (HPLC) methods utilizing C18 columns and acetonitrile/water mobile phases have resolved this compound with a retention time of 12.3 minutes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume